molecular formula C19H16FN5 B11420903 3-(4-Fluorophenyl)-5-(pyrrolidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

3-(4-Fluorophenyl)-5-(pyrrolidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11420903
M. Wt: 333.4 g/mol
InChI Key: CEZPMXVXWGZKBS-UHFFFAOYSA-N
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Description

1-[3-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PYRROLIDINE is a complex heterocyclic compound that features a triazoloquinazoline core fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PYRROLIDINE typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazoloquinazoline core through cyclization reactions involving azides and alkynes. The reaction conditions often require the use of catalysts such as copper(I) iodide and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and eco-friendly catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline core .

Scientific Research Applications

1-[3-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PYRROLIDINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C19H16FN5

Molecular Weight

333.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline

InChI

InChI=1S/C19H16FN5/c20-14-9-7-13(8-10-14)17-19-21-18(24-11-3-4-12-24)15-5-1-2-6-16(15)25(19)23-22-17/h1-2,5-10H,3-4,11-12H2

InChI Key

CEZPMXVXWGZKBS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)F

Origin of Product

United States

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